

Trpc5-IN-3 discovery and chemical synthesis

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Compound of Interest		
Compound Name:	Trpc5-IN-3	
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An In-depth Technical Guide on the Discovery and Chemical Synthesis of a Potent TRPC5 Inhibitor

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective calcium-permeable cation channel that has emerged as a promising therapeutic target for a range of conditions, including anxiety disorders, chronic pain, and progressive kidney diseases.[1][2] The development of potent and selective TRPC5 inhibitors is therefore of significant interest to the scientific and medical communities. While the query specifically mentioned **Trpc5-IN-3**, a potent TRPC5 inhibitor with a reported IC50 of 10.75 nM, publicly available information regarding its discovery and detailed chemical synthesis is limited to patent literature.[3] To provide a comprehensive technical guide that fulfills the core requirements of detailed experimental protocols and data presentation, this document will focus on the well-characterized and publicly documented TRPC5 inhibitor, GFB-8438. GFB-8438 is a potent and selective inhibitor of TRPC5 and TRPC4 channels, and its discovery and development have been detailed in peer-reviewed publications, making it an excellent case study.[1][2][4]

Discovery of GFB-8438

GFB-8438 was identified through a systematic optimization of a high-throughput screening (HTS) hit, a pyridazinone-based compound.[1][2] The discovery process involved iterative medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This optimization led to the identification of GFB-8438 as a lead candidate with excellent in vitro and in vivo characteristics.



Chemical Synthesis of GFB-8438

The chemical synthesis of GFB-8438 is a three-step process starting from commercially available materials.[1]

Experimental Protocol: Synthesis of GFB-8438

Step 1: Alkylation of 1-(4-bromophenyl)piperazin-2-one

- A mixture of 1-(4-bromophenyl)piperazin-2-one, tert-butyl piperazine-1-carboxylate,
 Pd2(dba)3, and DavePhos is heated in toluene.
- The reaction mixture is stirred at high temperature until the starting material is consumed (monitored by TLC or LC-MS).
- The crude product is purified by column chromatography to yield tert-butyl 4-(4-(2-oxopiperazin-1-yl)phenyl)piperazine-1-carboxylate.

Step 2: Boc Deprotection

- The product from Step 1 is dissolved in a solution of hydrochloric acid in dioxane.
- The reaction is stirred at room temperature until the Boc protecting group is removed.
- The solvent is removed under reduced pressure to yield 1-(4-(piperazin-1-yl)phenyl)piperazin-2-one as a hydrochloride salt.

Step 3: SNAr Reaction

- The product from Step 2 is reacted with 4,5-dichloropyridazin-3(2H)-one in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).
- The reaction mixture is heated to drive the nucleophilic aromatic substitution (SNAr) reaction to completion.
- The final product, GFB-8438, is isolated and purified by recrystallization from acetic acid and water.[1]



Quantitative Pharmacological Data

The pharmacological properties of GFB-8438 have been extensively characterized using various in vitro and in vivo assays.

Assay	Target	IC50 (μM)	Reference
QPatch (Automated Electrophysiology)	Human TRPC5	0.18	[1]
Manual Whole-Cell Patch Clamp	Human TRPC5	0.28	[1]
QPatch	Rat TRPC5	~0.18	[1]
QPatch	Human TRPC4	~0.18	[1]
QPatch	Human TRPC6	>10	[1]
hERG Channel Assay	hERG	>30	[1]

Table 1: In vitro potency and selectivity of GFB-8438.

Animal Model	Compound	Dose	Effect	Reference
DOCA-salt rat model of FSGS	GFB-8438	30 mg/kg, s.c., once daily	Significantly reduced total urinary protein and albumin excretion	[1]

Table 2: In vivo efficacy of GFB-8438.

Experimental Protocols QPatch Automated Electrophysiology Assay

This assay is used to determine the potency of compounds on ion channels.

• Cell Line: HEK293 cells stably expressing the human TRPC5 channel are used.



- Cell Culture: Cells are maintained in appropriate culture media and harvested for the experiment.
- QPatch Instrument: The QPatch instrument performs automated whole-cell patch-clamp recordings.
- Procedure:
 - A cell suspension is introduced into the QPatch system.
 - Individual cells are captured, and a giga-seal is formed.
 - The whole-cell configuration is established.
 - TRPC5 channels are activated using an appropriate agonist (e.g., rosiglitazone).
 - Increasing concentrations of GFB-8438 are applied to the cells.
 - The inhibition of the TRPC5-mediated current is measured at a holding potential of +80 mV.
 - The IC50 value is calculated from the concentration-response curve.[1]

DOCA-Salt Rat Model of Focal Segmental Glomerulosclerosis (FSGS)

This is an in vivo model to assess the efficacy of compounds in a model of kidney disease.

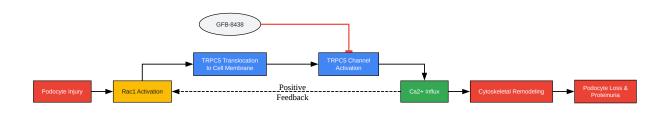
- Animals: Unilaterally nephrectomized Sprague-Dawley rats are used.
- Model Induction:
 - One week after surgery, rats are implanted with a deoxycorticosterone acetate (DOCA) pellet.
 - Rats are provided with high-salt drinking water.
- Treatment:



- Rats are treated with GFB-8438 (30 mg/kg, s.c., once daily) or vehicle for a specified period (e.g., 3 weeks).
- Outcome Measures:
 - Urine is collected weekly to measure total protein and albumin excretion.
 - Blood pressure is monitored.
 - At the end of the study, kidney tissues can be collected for histological analysis.

Signaling Pathways and Mechanism of Action

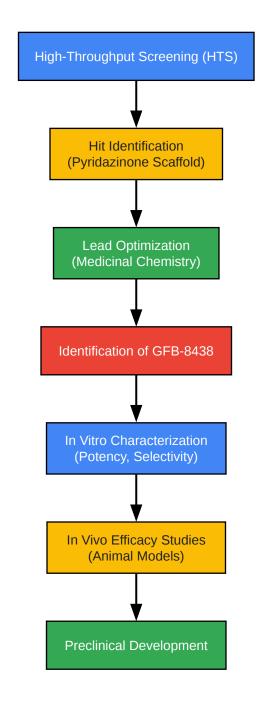
TRPC5 is a key mediator of calcium influx in podocytes, the specialized cells of the kidney glomerulus. In kidney disease, damage to podocytes leads to the activation of the small GTPase Rac1, which in turn promotes the translocation of TRPC5 to the cell membrane.[1] The activation of these membrane-localized TRPC5 channels leads to a sustained calcium influx, which further activates Rac1 in a positive feedback loop.[1] This cascade results in cytoskeletal remodeling, effacement of podocyte foot processes, podocyte loss, and proteinuria, which are hallmarks of FSGS.[1] GFB-8438 inhibits the TRPC5 channel, thereby blocking this deleterious calcium influx and protecting podocytes from injury.



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TRPC5 signaling cascade in podocytes and the inhibitory action of GFB-8438.





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Workflow for the discovery and development of GFB-8438.

Conclusion

GFB-8438 is a potent and selective TRPC5/4 inhibitor that has demonstrated significant therapeutic potential in preclinical models of kidney disease. Its discovery through a systematic drug discovery campaign and its well-defined mechanism of action make it a valuable tool for



studying TRPC5 biology and a promising lead for the development of novel therapies for diseases such as focal segmental glomerulosclerosis. The detailed methodologies for its synthesis and pharmacological characterization provide a solid foundation for further research and development in the field of TRPC channel modulation.

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